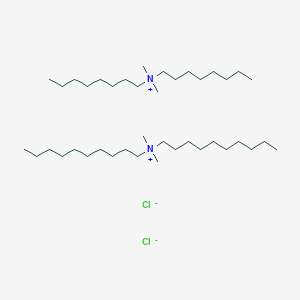
4-Ethenyl-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-2-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO2 It is characterized by the presence of a fluorine atom and an ethenyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-2-fluorobenzoic acid typically involves the introduction of the ethenyl group and the fluorine atom onto the benzoic acid framework. One common method is the halogenation of 4-ethenylbenzoic acid followed by fluorination. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the halogenation and fluorination steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethenyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-ethyl-2-fluorobenzoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 4-ethenyl-2-fluorobenzaldehyde or this compound.
Reduction: 4-ethyl-2-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethenyl-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-ethenyl-2-fluorobenzoic acid exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparaison Avec Des Composés Similaires
4-Ethynyl-2-fluorobenzoic acid: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Vinylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and applications.
2-Fluorobenzoic acid: Lacks the ethenyl group, making it less versatile in synthetic applications.
Uniqueness: 4-Ethenyl-2-fluorobenzoic acid is unique due to the combination of the ethenyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.
Propriétés
Formule moléculaire |
C9H7FO2 |
|---|---|
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
4-ethenyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2,(H,11,12) |
Clé InChI |
ZUYRMDTWILTRIL-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(C=C1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)








![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)
![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)


![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)
